molecular formula C6H3BrClN3 B3175605 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 957760-22-4

3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B3175605
CAS No.: 957760-22-4
M. Wt: 232.46 g/mol
InChI Key: OOBLZPMWTIBRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.46 g/mol. The purity is usually 95%.
The exact mass of the compound 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is 230.91989 g/mol and the complexity rating of the compound is 157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-3-1-2-9-6(8)4(3)10-11-5/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBLZPMWTIBRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NNC(=C21)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719948
Record name 3-Bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957760-22-4
Record name 3-Bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine CAS 957760-22-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 957760-22-4), a critical bicyclic scaffold in medicinal chemistry.

CAS: 957760-22-4 | Formula: C₆H₃BrClN₃ | MW: 232.47 g/mol

Executive Summary

3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine represents a "privileged scaffold" in drug discovery, particularly within the kinase inhibitor space. Its value lies in its orthogonal halogenation : the C-3 bromine and C-7 chlorine atoms possess distinct electronic environments, allowing for sequential, regioselective functionalization. This capability enables medicinal chemists to rapidly generate libraries of ATP-competitive inhibitors by independently varying substituents at the "hinge-binding" and "solvent-exposed" vectors.

Chemical Identity & Physicochemical Profile

The compound is a fused bicyclic heteroaromatic system. The [3,4-c] fusion places the pyridine nitrogen at position 6, rendering the C-7 position highly electrophilic due to the inductive effect of the adjacent nitrogen and the electron-withdrawing nature of the pyrazole ring.

PropertyValue / Description
IUPAC Name 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
SMILES Clc1nccc2c(Br)n[nH]c12
Appearance Off-white to pale yellow solid
Molecular Weight 232.47 Da
LogP (Predicted) ~2.1 (Lipophilic, suitable for CNS penetration optimization)
PSA (Topological) ~41 Ų (Good membrane permeability potential)
pKa (Predicted) Pyrazole NH ~11.5; Pyridine N ~3.5 (Reduced basicity due to Cl)
Solubility Low in water; Soluble in DMSO, DMF, MeOH, DCM

Synthetic Architecture

The synthesis of CAS 957760-22-4 requires a strategy that installs the halogen atoms before or during ring closure to avoid regioselectivity issues later. A robust, self-validating protocol involves the diazotization-cyclization of a substituted aminopyridine, followed by electrophilic bromination.

Core Synthesis Protocol

Step 1: Cyclization (The Indazole-Type Formation) Starting material: 2-chloro-4-methylpyridin-3-amine . The amine is treated with sodium nitrite (NaNO₂) in acetic acid/water. The resulting diazonium intermediate undergoes internal cyclization onto the adjacent methyl group (a variation of the Jacobson indazole synthesis) to form 7-chloro-1H-pyrazolo[3,4-c]pyridine .

Step 2: Electrophilic Bromination The C-3 position of the pyrazole ring is electron-rich relative to the pyridine ring. Treatment with N-bromosuccinimide (NBS) in polar aprotic solvents (DMF or MeCN) selectively brominates the 3-position without affecting the 7-chloro moiety.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from precursor to the final dual-halogenated scaffold.

SynthesisWorkflow cluster_conditions Critical Control Points Precursor 2-chloro-4-methylpyridin-3-amine (Precursor) Diazotization Diazotization (NaNO2, AcOH, H2O) Precursor->Diazotization Intermediate 7-chloro-1H-pyrazolo[3,4-c]pyridine (Core Scaffold) Diazotization->Intermediate Cyclization Bromination Bromination (NBS, DMF, rt) Intermediate->Bromination Product 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine (CAS 957760-22-4) Bromination->Product Regioselective SEAr Note1 Temp < 5°C for diazonium stability Note2 Stoichiometric NBS to prevent over-bromination

Caption: Step-wise synthesis of the 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine scaffold highlighting critical reagents and intermediates.

Functionalization & Reactivity

The utility of CAS 957760-22-4 lies in its orthogonal reactivity profile . The two halogen atoms react under different conditions, allowing for the controlled construction of complex molecules.

The Reactivity Hierarchy
  • C-7 Chlorine (SNAr Active):

    • Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1]

    • Reactivity: High. The C-7 position is ortho to the pyridine nitrogen (N-6), making it highly electron-deficient.

    • Reagents: Amines, alkoxides, thiols.

    • Conditions: Mild heating (60-80°C) with a base (DIPEA, K₂CO₃).

    • Application: Introduction of solubilizing groups (e.g., morpholine, piperazine) or key H-bond acceptors.

  • C-3 Bromine (Pd-Cross Coupling Active):

    • Mechanism: Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira).

    • Reactivity: Moderate to High. Requires oxidative addition of Pd(0).[2]

    • Reagents: Boronic acids, terminal alkynes.

    • Conditions: Pd catalyst (e.g., Pd(dppf)Cl₂), Base (Cs₂CO₃), Heat (90-110°C).

    • Application: Extension of the carbon skeleton to reach deep hydrophobic pockets in the target protein.

  • N-1 Nitrogen (Alkylation):

    • Reactivity: Nucleophilic.

    • Issue: Tautomeric equilibrium (N-1 vs N-2) can lead to regioisomeric mixtures during alkylation.

    • Strategy: Use of bulky protecting groups (THP, SEM) or specific bases to direct alkylation to N-1.

Orthogonal Functionalization Map

This diagram visualizes the divergent pathways available to researchers using this scaffold.

ReactivityMap Center 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine (Scaffold) SNAr Path A: SNAr at C-7 (Nucleophilic Substitution) Center->SNAr  R-NH2 / Heat   Suzuki Path B: Suzuki Coupling at C-3 (Pd-Catalyzed) Center->Suzuki  Ar-B(OH)2 / Pd(0)   Alkylation Path C: N-Alkylation (Base + R-X) Center->Alkylation  R-X / Cs2CO3   ProductA 7-Amino/Alkoxy Derivative (Retains 3-Br) SNAr->ProductA ProductA->Suzuki Subsequent Step ProductB 3-Aryl/Heteroaryl Derivative (Retains 7-Cl) Suzuki->ProductB ProductB->SNAr Subsequent Step ProductC N1-Substituted Core (Solubility/PK modulation) Alkylation->ProductC

Caption: Divergent synthesis map showing the orthogonal reactivity of the C-7 (SNAr) and C-3 (Cross-coupling) vectors.

Medicinal Chemistry Applications

The pyrazolo[3,4-c]pyridine scaffold is an isostere of the purine ring system (found in ATP), making it an ideal template for Type I ATP-competitive kinase inhibitors .

  • Hinge Binding: The N-1 and N-2 nitrogens (or the N-1 and C-7 substituent) often form the critical hydrogen bond donor/acceptor motif with the kinase hinge region.

  • Selectivity: The C-3 substituent projects into the "gatekeeper" region or the back pocket, allowing for the design of isoform-selective inhibitors (e.g., distinguishing between CDK1 and CDK2).

  • Case Studies: Analogues of this scaffold have shown potency against CDKs (Cyclin-Dependent Kinases) , JAKs (Janus Kinases) , and Factor Xa .

Handling, Stability & Safety

  • Hazard Classification: Acute Tox. 3 (Oral) . Treat as a potent toxicant.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable as a solid but solutions in DMSO/DMF should be used immediately or stored frozen to prevent degradation.

  • PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory. Avoid dust formation.

References

  • Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines and vectorial functionalisation. RSC Advances, 2023.

  • Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 2005.

  • PubChem Compound Summary for CID 68653193 (Isomeric Reference). National Library of Medicine.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.

  • Fluorochem Product Sheet: 3-bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine.

Sources

Methodological & Application

Application Note: Regioselective Suzuki Coupling of 3-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the functionalization of the 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine scaffold. This guide synthesizes mechanistic insights with practical, field-proven protocols to achieve high regioselectivity.

Executive Summary

The pyrazolo[3,4-c]pyridine core is a privileged scaffold in kinase inhibitor discovery (e.g., inhibitors of GSK-3, CDK, and various tyrosine kinases). The 3-bromo-7-chloro derivative presents a classic chemoselectivity challenge: differentiating between two halogenated sites.[1]

This guide provides a validated workflow to selectively couple aryl boronates at the C3-position (Bromine) while leaving the C7-position (Chlorine) intact for subsequent diversification.[1] By exploiting the significant difference in bond dissociation energies (BDE) and oxidative addition rates between C-Br and C-Cl bonds, researchers can achieve >95% regioselectivity.

Mechanistic Grounding & Reactivity Analysis

The Selectivity Hierarchy

The regioselectivity relies on the kinetic differentiation of the oxidative addition step in the Suzuki–Miyaura catalytic cycle.

  • Site A (C3-Br): Located on the electron-rich pyrazole ring. The C-Br bond is weaker (

    
     68 kcal/mol) and undergoes rapid oxidative addition with Pd(0).
    
  • Site B (C7-Cl): Located on the electron-deficient pyridine ring, adjacent to the ring nitrogen (N6). While "activated" relative to chlorobenzene due to the inductive effect of N6, the C-Cl bond (

    
     95 kcal/mol) presents a significantly higher activation barrier for Pd insertion compared to C-Br.
    
The "N-H" Factor

The free N1-H proton (


) can be problematic. It can deprotonate under basic Suzuki conditions, forming an anion that may coordinate to Palladium, reducing catalyst turnover (catalyst poisoning).
  • Recommendation: While the protocol below works for the free base, protecting N1 (e.g., SEM, THP, or simple methylation) generally improves yields and solubility.

Visualization of Reactivity

The following diagram maps the reaction vectors and the logic flow for selectivity.

ReactivityMap Substrate 3-bromo-7-chloro- 1H-pyrazolo[3,4-c]pyridine C3_Br C3-Br Bond (Fast Oxidative Addition) Substrate->C3_Br Primary Target C7_Cl C7-Cl Bond (Slow Oxidative Addition) Substrate->C7_Cl Secondary Target Pd0 Pd(0) Catalyst (Mild Ligand: PPh3) C3_Br->Pd0 Insert @ 80°C Byproduct Bis-coupled / C7-coupled (Avoided by Temp Control) C7_Cl->Byproduct Requires >100°C or Buchwald Ligands Product_C3 C3-Arylated Product (>95% Selectivity) Pd0->Product_C3 Coupling Cycle

Figure 1: Reactivity map illustrating the kinetic preference for C3-Br coupling over C7-Cl.

Experimental Protocols

Protocol A: C3-Selective Suzuki Coupling

Objective: Install an aryl group at C3 without touching C7. Key Strategy: Use a "mild" catalyst system (


) that is active enough for Bromides but sluggish for Chlorides.
Materials
  • Substrate: 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv) — Do not use large excess.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%)
    
  • Base: Sodium Carbonate (

    
    ) (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

  • Atmosphere: Argon or Nitrogen (Balloon is sufficient)

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), arylboronic acid (1.1 equiv), and

    
     (0.05 equiv).
    
  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Inject degassed DME and 2M aq.

    
     via syringe.
    
    • Note: The solvent ratio (3:1 organic:aqueous) ensures solubility of both the organic heterocycle and the inorganic base.

  • Reaction: Heat the mixture to 80°C (oil bath temperature).

    • Critical Control Point: Do NOT exceed 90°C. Higher temperatures increase the risk of C7-Cl activation.[1]

  • Monitoring: Monitor by LC-MS or TLC after 2 hours.

    • Success Criteria: Disappearance of starting material (Br-SM) and appearance of Mono-coupled product (M+Aryl). Absence of Bis-coupled product.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash with water and brine.[1] Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).

Protocol B: Sequential C7-Functionalization (Optional)

Objective: React the remaining C7-Cl after C3 is functionalized. Key Strategy: Switch to an electron-rich, bulky ligand (e.g., XPhos or RuPhos) to activate the sluggish aryl chloride.

Materials
  • Substrate: C3-arylated-7-chloro-pyrazolo[3,4-c]pyridine (from Protocol A)

  • Boronic Acid: Aryl-B(OH)2 (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) OR XPhos Pd G3  precatalyst.
    
  • Base: Potassium Phosphate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Methodology
  • Reaction: Combine reagents under Argon.

  • Heat: Heat to 100–110°C for 4–12 hours.

    • Note: The elevated temperature and "Buchwald" ligand are necessary to break the stronger C7-Cl bond.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (C3) Catalyst poisoning by free NH.Protect N1 (e.g., THP, SEM) or increase catalyst loading to 10 mol%.
Loss of Selectivity (Bis-coupling) Temperature too high or Boronate excess.Reduce Temp to 60-70°C. Strictly limit Boronate to 1.05 equiv.
Dehalogenation (H instead of Ar) Protodeboronation of boronic acid.Switch base to

or

. Use anhydrous conditions (Dioxane/dry base).
Starting Material Insoluble Poor solvation of fused ring system.Switch solvent to DMF/Water or n-Butanol.

Decision Workflow for Optimization

The following flowchart assists in real-time decision making during the optimization of the coupling reaction.

OptimizationFlow Start Start Reaction (Protocol A: 80°C, Pd(PPh3)4) CheckLCMS Check LC-MS @ 2 Hours Start->CheckLCMS Result1 SM Consumed Mono-Product Main CheckLCMS->Result1 Ideal Result2 SM Remaining No Bis-Product CheckLCMS->Result2 Too Slow Result3 Bis-Product Observed (Selectivity Loss) CheckLCMS->Result3 Too Fast Action_Stop Workup & Isolate Result1->Action_Stop Action_Push Increase Temp to 90°C or Add Time Result2->Action_Push Action_Cool Repeat: Lower Temp (60°C) Reduce Boronate (1.0 eq) Result3->Action_Cool

Figure 2: Decision tree for troubleshooting reaction outcomes.

References

  • Bedwell, E. V., et al. (2023).[2] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Organic & Biomolecular Chemistry.

  • Lier, F., et al. (2010). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." Organic & Biomolecular Chemistry.

  • BenchChem Technical Support. (2024). "Suzuki Coupling of 3-bromo-7-chloro-1-benzothiophene (Analogous Reactivity)." BenchChem Application Notes.

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Application Notes and Protocols for the C-7 Amination of Pyrazolo[3,4-c]pyridines via Buchwald-Hartwig Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-7 Functionalized Pyrazolo[3,4-c]pyridines

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its structural resemblance to purines allows for interaction with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics in areas such as oncology, virology, and neurodegenerative diseases[1]. The ability to selectively functionalize this core at various positions is paramount for elaborating structure-activity relationships (SAR) and optimizing drug-like properties.

While functionalization at several positions on the pyrazolo[3,4-c]pyridine ring system is well-documented, direct amination at the C-7 position represents a significant synthetic challenge. This position is electronically distinct and can be less reactive in typical cross-coupling reactions. This document provides a comprehensive guide for researchers aiming to achieve the C-7 amination of pyrazolo[3,4-c]pyridines, focusing on the powerful palladium-catalyzed Buchwald-Hartwig amination reaction[2].

It is critical to note that while Buchwald-Hartwig amination has been successfully applied to the C-5 position of this scaffold, direct C-7 amination is a less-explored transformation. For instance, a notable strategy for C-7 functionalization involves a selective metalation-Negishi cross-coupling sequence[1][3]. The protocols detailed herein are therefore presented as robust starting points for methodology development, grounded in established principles for the amination of electron-deficient, nitrogen-containing heterocycles.

Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, prized for its broad substrate scope and functional group tolerance[2]. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. Understanding this cycle is crucial for rational protocol design and troubleshooting.

The generally accepted mechanism involves:

  • Activation of the Palladium Precatalyst: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. Modern precatalysts are designed for efficient and clean generation of the active catalyst.

  • Oxidative Addition: The active LPd(0) complex undergoes oxidative addition into the aryl-halide (C-X) bond of the pyrazolo[3,4-c]pyridine, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides[4].

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the desired 7-amino-pyrazolo[3,4-c]pyridine product and regenerating the active Pd(0) catalyst to continue the cycle.

The choice of ligand is paramount as it influences the stability of the palladium intermediates, the rate of oxidative addition, and the efficiency of reductive elimination[4]. For electron-deficient and potentially coordinating heterocycles like pyrazolo[3,4-c]pyridines, bulky, electron-rich biarylphosphine ligands are often required to promote efficient catalysis and prevent catalyst inhibition[4].

Buchwald_Hartwig_Cycle pd0 LPd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (L)Pd(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex (L)Pd(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination start Ar-X start->oa_complex amine HNR'R'' amine->oa_complex base Base base->amido_complex base_h [Base-H]⁺X⁻

Figure 1: General Catalytic Cycle of the Buchwald-Hartwig Amination.

Proposed Starting Protocol for C-7 Amination

This protocol is designed as a robust starting point for the amination of a 7-halo-pyrazolo[3,4-c]pyridine with a primary or secondary amine. Optimization will likely be required based on the specific substrates used.

Materials:

  • 7-Bromo-1H-pyrazolo[3,4-c]pyridine (or 7-chloro analog) (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Palladium Precatalyst: XPhos Pd G3 (2 mol%)

  • Ligand: XPhos (if not using a precatalyst, 2.4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent: Toluene or Dioxane (0.1 - 0.2 M concentration)

Experimental Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube or reaction vial, add the 7-halo-pyrazolo[3,4-c]pyridine, the palladium precatalyst, and the base under an inert atmosphere (e.g., in a glovebox).

  • Vial Sealing: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, evacuate and backfill the vial with argon or nitrogen gas three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Amine Addition: Add the amine coupling partner via syringe. If the amine is a solid, it should be added in step 1 with the other solid reagents.

  • Reaction Conditions: Place the sealed vial in a preheated oil bath or heating block set to 100-110 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Rationale for Protocol Design (E-E-A-T)

  • Substrate: A 7-bromo-pyrazolo[3,4-c]pyridine is chosen as the starting point, as aryl bromides are generally more reactive than aryl chlorides in the oxidative addition step. If starting with a 7-chloro analog, a more electron-rich and bulky ligand (e.g., RuPhos or BrettPhos) and potentially higher catalyst loading may be necessary[4].

  • Catalyst System: The XPhos Pd G3 precatalyst is a third-generation Buchwald-Hartwig catalyst known for its high activity and broad applicability, especially with challenging heterocyclic substrates. These precatalysts are designed to cleanly and efficiently generate the active monoligated Pd(0) species in solution[4].

  • Base Selection: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly employed to facilitate the deprotonation of a wide range of amines. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be considered, although this often requires higher reaction temperatures or longer reaction times.

  • Solvent and Temperature: Toluene and dioxane are standard solvents for Buchwald-Hartwig aminations due to their high boiling points and ability to dissolve a wide range of organic substrates. A reaction temperature of 100-110 °C is a common starting point to ensure sufficient energy for the oxidative addition and reductive elimination steps.

Optimization and Troubleshooting

The successful amination of heteroaryl halides often requires careful optimization. The following table provides guidance on common issues and potential solutions.

Observation Potential Cause Recommended Optimization Strategy
Low or No Conversion Inefficient catalyst activation or oxidative addition.- Switch to a more electron-rich and bulky ligand (e.g., RuPhos, BrettPhos).- Increase catalyst loading to 3-5 mol%.- If using a 7-chloro substrate, consider switching to the 7-bromo analog.- Ensure the base is anhydrous and finely powdered.
Catalyst Decomposition (Palladium Black) Instability of the catalytic species.- Use a modern palladacycle precatalyst (e.g., G3 or G4) for cleaner Pd(0) generation.- Ensure a strict inert atmosphere is maintained throughout the reaction.- Lower the reaction temperature and increase the reaction time.
Hydrodehalogenation (Ar-X → Ar-H) Competing reaction pathway.- Decrease the reaction temperature.- Screen different bases; sometimes a weaker base can mitigate this side reaction.- Ensure the amine is not the limiting reagent.
Homocoupling of Amine or Aryl Halide Undesired side reactions.- Optimize the catalyst-to-ligand ratio.- Lower the reaction temperature.
Reaction Stalls Catalyst inhibition or decomposition.- The nitrogen atoms in the pyrazolopyridine core may coordinate to the palladium center, inhibiting catalysis. Using a more sterically hindered ligand can disfavor this coordination.- Add a second portion of catalyst and ligand to the stalled reaction.

Conclusion

The Buchwald-Hartwig amination offers a powerful and versatile platform for the synthesis of C-7 amino-pyrazolo[3,4-c]pyridines, which are highly valuable scaffolds in drug discovery. While direct C-7 amination of this specific heterocycle is a developing area, the protocols and optimization strategies outlined in this guide provide a strong foundation for researchers to successfully develop robust and efficient synthetic routes. By carefully selecting the catalyst, ligand, and base, and by systematically troubleshooting common issues, the challenges associated with the amination of this electron-deficient, nitrogen-rich heterocycle can be overcome.

References

  • Hartwig, J. F., et al. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society, 130(20), 6586-6596. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35085-35090. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PubMed Central, PMC10674191. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PubMed Central, PMC3156475. [Link]

  • Wu, X., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Troubleshooting & Optimization

Avoiding N1 vs N2 regioisomer mixtures in pyrazolo[3,4-c]pyridine alkylation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for medicinal chemists working with the pyrazolo[3,4-c]pyridine scaffold. It prioritizes mechanistic understanding and practical, proven protocols.

Topic: Regioselective Alkylation (N1 vs. N2) Ticket ID: CHEM-SUP-34C-PYR Status: Open Support Tier: Senior Application Scientist

Executive Summary & Diagnostic

The Problem: Alkylation of 1H-pyrazolo[3,4-c]pyridine typically yields a mixture of N1- and N2-substituted regioisomers due to annular tautomerism. N1-alkylation is generally thermodynamically favored (retaining the aromaticity of the fused pyridine system similar to indazole), while N2-alkylation is often kinetically accessible or favored by specific steric/chelating environments.

The Solution: Regiocontrol is achieved not by a single "magic reagent" but by manipulating the Ion-Pair Tightness (Solvent/Base choice), Steric Environment (Electrophile bulk), and Reaction Mechanism (SN2 vs. Mitsunobu).

Diagnostic Decision Tree

Use this flowchart to select the correct protocol for your target isomer.

RegioSelectivity Start Target Isomer? N1 Target: N1-Alkylation (Thermodynamic) Start->N1 N2 Target: N2-Alkylation (Kinetic/Steric) Start->N2 MethodA Protocol A: NaH / DMF or THF (Thermodynamic Control) N1->MethodA Standard Approach Substrate Is C3 sterically hindered? (e.g., Aryl/t-Butyl) N2->Substrate MethodB Protocol B: Mitsunobu Reaction (Steric Control) Substrate->MethodB No (C3 is H/Small) MethodC Protocol C: Transient Blocking (SEM/THP Protection) Substrate->MethodC Yes (C3 is Bulk) Check Switch to Alkyl Halide + Non-Polar Solvent (Toluene) MethodB->Check If ratio poor

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on target regiochemistry and substrate sterics.

Mechanistic Insight: The "Ion-Pair" Effect

Understanding why mixtures form is the first step to avoiding them.

The pyrazolo[3,4-c]pyridine anion is an ambident nucleophile. The regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and the Tightness of the Ion Pair :

  • N1 Position (Thermodynamic):

    • Corresponds to the "Indazole-like" N1.

    • Electronic conjugation extends through the pyridine ring.

    • Favored in polar aprotic solvents (DMF, DMSO) where the cation (Na+, Cs+) is well-solvated, creating a "loose" ion pair. The "naked" anion attacks from its most stable resonance form.

  • N2 Position (Kinetic/Chelation):

    • Often favored in non-polar solvents (THF, Toluene) or with bases that form tight ion pairs (e.g., Li+ or Na+ without crown ethers).

    • Coordination Effect: Unlike pyrazolo[3,4-d]pyrimidines (where N7 assists N2-alkylation via chelation), the [3,4-c] scaffold lacks a proximal pyridine nitrogen to chelate the metal at N2. Therefore, N2 selectivity is harder to achieve via chelation and often requires steric manipulation (blocking N1).

Troubleshooting Guides & Protocols

Scenario A: "I need the N1-isomer, but I'm getting 30% N2."

Diagnosis: You are likely operating under kinetic conditions or using a solvent that promotes tight ion pairing.

Protocol 1: Thermodynamic N1-Alkylation Objective: Maximize N1 selectivity via thermodynamic equilibration.

ParameterRecommendationRationale
Base Cs₂CO₃ (2.0 eq) or NaH (1.2 eq)Cesium creates a looser ion pair than Sodium; NaH ensures irreversible deprotonation.
Solvent DMF or DMSO High dielectric constant dissociates the cation, allowing the anion to adopt the thermodynamic preference (N1).
Temperature 60°C - 100°C Higher heat overcomes the activation energy for thermodynamic equilibration.
Concentration 0.1 MDilution prevents intermolecular aggregation.

Step-by-Step:

  • Dissolve pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DMF (0.1 M).

  • Add Cs₂CO₃ (2.0 eq). Stir at RT for 30 min to ensure deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Heat to 60°C and monitor by LCMS.

  • Critical Check: If N2 forms, increase temperature to 90°C. In some cases, N2-alkyl products can rearrange to N1 under high thermal stress (isomerization).

Scenario B: "I need the N2-isomer, but N1 dominates."

Diagnosis: The thermodynamic sink (N1) is too strong. You must use steric guidance or "Blocking" strategies.

Protocol 2: The Mitsunobu Inversion Objective: Use the steric bulk of the triphenylphosphine (PPh₃) adduct to direct alkylation away from the more hindered N1 (assuming C7-H peri-interaction is significant) or towards N2 if C3 is open. Note: Mitsunobu reactions on this scaffold are notoriously substrate-dependent.

Step-by-Step:

  • Dissolve scaffold (1.0 eq), Alcohol (R-OH, 1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool to 0°C.

  • Add DIAD or DEAD (1.5 eq) dropwise.

  • Allow to warm to RT overnight.

  • Troubleshooting: If N1 is still major, consider using a bulkier phosphine (e.g., tricyclohexylphosphine) to increase steric repulsion at the N1 site.

Protocol 3: The "Block-and-Swap" (High Reliability) Objective: If direct alkylation fails, force the regiochemistry. Concept: Use a removable group (SEM, THP) that might favor N1, purify, then alkylate N2 (forming a salt), and deprotect. However, a more common route for [3,4-c] is:

  • Protect N1: React with SEM-Cl/NaH. Isolate the N1-SEM product (usually major).

  • Alkylate N2: Treat N1-SEM species with powerful alkylating agent (e.g., MeOTf, Alkyl-I) to form the N2-quaternary salt.

  • Deprotect: Remove SEM (TFA or TBAF). This often results in the N2-alkylated neutral species if the mechanism allows, or requires specific reduction steps.

    • Refinement: A simpler approach for N2 access is often de novo synthesis (building the ring with the alkyl group already on the hydrazine).

Analytical Validation (E-E-A-T)

How to prove you have N1 vs. N2? Do not rely solely on LCMS retention times.

MethodN1-Isomer CharacteristicsN2-Isomer Characteristics
NOESY (NMR) Strong NOE between N-CH₂ protons and C7-H (pyridine ring proton).Strong NOE between N-CH₂ protons and C3-H (pyrazole proton).
¹³C NMR N1-C often appears at ~50-55 ppm (for methyl).N2-C often appears slightly downfield or distinct; requires comparison.
HMBC Long-range coupling of N-CH₂ to C7a (bridgehead).Long-range coupling of N-CH₂ to C3 or C3a .

Visual Confirmation (Graphviz):

NMR_NOE cluster_N1 N1-Alkylation NOE cluster_N2 N2-Alkylation NOE N1_Node N1-R H7_Node H-C7 (Pyridine) N1_Node->H7_Node Strong NOE N2_Node N2-R H3_Node H-C3 (Pyrazole) N2_Node->H3_Node Strong NOE

Figure 2: Key NOE correlations for structural assignment.

FAQs

Q: Can I use the "Schmidt" conditions (K₂CO₃/Acetone) for this scaffold? A: Yes, but this typically yields a mixture (~1:1 to 2:1 favoring N1). Acetone is not polar enough to fully separate the ion pair, and reflux temperatures are too low to drive thermodynamic equilibration fully to N1. Use DMF/Cs₂CO₃ for better N1 selectivity.

Q: Why does my pyrazolo[3,4-c]pyridine behave differently than my indazole? A: While similar, the [3,4-c]pyridine has a basic nitrogen in the fused ring (N5). This can affect the acidity of the NH proton and solubility. Additionally, the lack of a peri-hydrogen at the C4 position (it is a bridgehead in indazole, but C4 in [3,4-c] is a CH) means steric parameters are slightly different.

Q: I see a third spot on TLC. What is it? A: Check for N5-quaternization . The pyridine nitrogen is nucleophilic. If you use a powerful electrophile (MeI, Benzyl Bromide) and heat, you may alkylate the pyridine ring, forming a charged species that stays on the baseline or runs very differently.

References

  • Bedwell, E. V., et al. (2023).[1] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34483-34491.

    • Key Insight: Establishes N1-protection protocols and general functionaliz
  • Bookser, B. C., et al. (2018).[2] "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles..." Journal of Organic Chemistry, 83(12), 6334–6353.[2] [2]

    • Key Insight: Detailed mechanistic study on ion-pairing and solvent effects (THF vs DMSO)
  • Lier, F., et al. (2022).[3] "Regioselective N-Alkylation of Pyrazoles." Frontiers in Chemistry.

    • Key Insight: General review of steric vs.

Sources

Technical Guide: Controlling Halogen-Lithium Exchange in 3,7-Dihalo-pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

The Selectivity Matrix: Theory & Mechanism

In the 3,7-dihalo-pyrazolo[3,4-c]pyridine scaffold, regioselectivity during halogen-lithium exchange is governed by the competing electronic effects of the pyridine nitrogen (N6) and the pyrazole nitrogens (N1/N2).

The Core Rule: C7 Dominance

For a substrate containing identical halogens at C3 and C7 (e.g., 3,7-dibromo), exchange occurs preferentially at the C7 position.

  • Mechanism: The C7 position is

    
     to the pyridine nitrogen (N6). The inductive electron-withdrawing effect of N6 acidifies the C7-X bond and stabilizes the resulting carbanion (or ate-complex). This is analogous to the high reactivity of 2-halopyridines.
    
  • The C3 Position: C3 is located on the pyrazole ring.[1] While reactive, it lacks the direct

    
    -nitrogen activation found at C7. Consequently, C3 exchange is kinetically slower.
    
The "Switch": N-Protection Effects

The protecting group (PG) on the pyrazole nitrogen plays a critical, often overlooked role in selectivity.

Protecting Group SiteEffect on SelectivityMechanism
N1-Protection (e.g., SEM, THP)Enhances C7 Selectivity The PG is distal to C7. The "lone pair" on N2 is available but sterically shielded or less effective at directing C3 lithiation compared to the strong N6 activation of C7.
N2-Protection Disrupts Selectivity / Mixed Placing a group on N2 forces the lone pair to N1. While this might theoretically direct to C7, steric crowding and electronic repulsion often lead to sluggish reactions or complex mixtures (as noted in recent fragment-based discovery efforts [1]).
Visualization: Activation Pathways

The following diagram illustrates the electronic activation hierarchy and the decision flow for experimental design.

SelectivityPath cluster_0 Thermodynamic Risk Substrate 3,7-Dihalo-pyrazolo[3,4-c]pyridine N6_Effect N6 Inductive Effect (Alpha-activation) Substrate->N6_Effect Primary Driver C3_Li C3-Lithio Species (Minor/Hard to Access) Substrate->C3_Li Requires C7-Blocking or C7-Cl/C3-Br diff C7_Li C7-Lithio Species (Major Product) N6_Effect->C7_Li Kinetic Control (-78°C) HalogenDance Halogen Dance (Isomerization) C7_Li->HalogenDance T > -40°C

Figure 1: Mechanistic flow driving the preferential C7-lithiation via N6-activation.

Troubleshooting Guide: "Why Did My Reaction Fail?"

This section addresses common failure modes when attempting to functionalize this scaffold.

Issue 1: "I obtained a mixture of regioisomers (C7 and C3)."
  • Cause: Temperature overshoot. While C7 is kinetically favored, higher temperatures allow the lithium species to equilibrate or the reagent to attack the less activated C3 position.

  • Solution: Maintain internal reaction temperature strictly below -70°C during addition.

  • Alternative: Switch from

    
    -BuLi to TMPMgCl·LiCl (Knochel-Hauser Base) . This reagent is highly chemoselective for the most acidic/activated position (C7) and operates under thermodynamic control without causing halogen dance side reactions as easily as Li-reagents [1].
    
Issue 2: "I see significant starting material and protonated byproduct (des-halo), but no electrophile incorporation."
  • Cause: "Wet" quench. The lithiated pyridine intermediate is extremely basic. Even trace moisture in the electrophile (e.g., aldehyde, DMF) will protonate the C7 position immediately.

  • Solution: Dry all electrophiles over molecular sieves (3Å or 4Å) for 24 hours prior to use. Freshly distill DMF or use anhydrous grade from a sealed septum bottle.

Issue 3: "I want to functionalize C3, but C7 reacts every time."
  • Cause: Intrinsic reactivity. You cannot fight the N6-activation with standard lithiation if both halogens are identical (e.g., 3,7-dibromo).

  • Solution (Strategy A): Use a 3-bromo-7-chloro substrate. The C-Br bond is weaker than C-Cl. Lithium-halogen exchange will occur at C3-Br selectively at -78°C, leaving the C7-Cl intact.

  • Solution (Strategy B): "Protect" C7. Perform the C7 exchange first, trap with a silyl group (TMS), then functionalize C3, and finally remove the TMS (fluoride source).

Experimental Protocols

Protocol A: Selective C7-Functionalization (Kinetic Control)

Target: 3,7-dibromo-1-(SEM)-pyrazolo[3,4-c]pyridine


 7-functionalized derivative.
  • Preparation: Flame-dry a 25 mL round-bottom flask under Argon.

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (acetone/dry ice bath). Wait 15 minutes for thermal equilibration.

  • Exchange: Add

    
    -BuLi  (1.1 equiv, 1.6 M in hexanes) dropwise over 5 minutes along the flask wall.
    
    • Critical: The solution often turns deep yellow/orange, indicating the formation of the lithiated species.

  • Incubation: Stir at -78°C for exactly 30 minutes . Do not extend beyond 1 hour to avoid scrambling.

  • Quench: Add the electrophile (1.5 equiv, e.g., DMF, Iodine, Aldehyde) neat or as a THF solution (pre-cooled).

  • Workup: Allow to warm to 0°C, quench with sat. aq. NH

    
    Cl. Extract with EtOAc.
    
Protocol B: Magnesium-Mediated Soft Exchange (Functional Group Tolerance)

Target: Substrates with sensitive groups (esters, nitriles) where


-BuLi is too harsh.
  • Reagent: Prepare or purchase TMPMgCl·LiCl (approx 1.0 M in THF).

  • Conditions: Dissolve substrate in THF at -20°C to 0°C .

  • Addition: Add TMPMgCl·LiCl (1.1 equiv).[2] Stir for 30–60 minutes.

    • Note: This reagent performs a Magnesiation (Mg-H exchange) or Mg-Halogen exchange.[3] For 3,7-dihalo species, it typically prefers the C7 position due to the "Turbo-Grignard" coordination to the pyridine nitrogen [2].

  • Trapping: Add electrophile. This species is less basic than the Li-analog, so reaction times with electrophiles may need to be longer (1–2 hours).

FAQ: Edge Cases

Q: Can I use


-BuLi instead of 

-BuLi?
A: Yes, but it is risky.

-BuLi is pyrophoric and much more aggressive. It requires 2.0 equivalents (1 for exchange, 1 to kill the resulting

-BuBr). For this scaffold,

-BuLi is usually sufficient for Br/Li exchange. Only use

-BuLi if you are exchanging a C7-Chloride (which is very difficult) or if the C7-Bromide exchange is sluggish due to extreme steric bulk at N1 (rare).

Q: Does the N1 protecting group matter? SEM vs. THP vs. Methyl? A: Yes.

  • SEM/THP: Good for lithiation.[2] They can coordinate Li slightly but generally allow C7 attack.

  • Methyl: Safe, but permanent.

  • Trityl (Trt): Avoid. The protons on the phenyl rings can be acidic enough to be deprotonated by

    
    -BuLi (ortho-lithiation of the protecting group), or the steric bulk is so massive it blocks the approach of the electrophile.
    

Q: How do I confirm I have the C7 isomer and not C3? A: HMBC NMR is the gold standard.

  • C7-substituted: You will see a correlation between the new substituent (or the C7 carbon) and the pyridine protons/carbons (C4/C5).

  • C3-substituted: You will see correlations to the pyrazole bridgehead carbons but not strong coupling to the pyridine ring protons.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: Royal Society of Chemistry (RSC) Advances, 2023. Context: Describes the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and confirms C7 metalation using TMPMgCl·LiCl. URL:[Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Source: Zeitschrift für Naturforschung B, 2013.[2] Context: Comprehensive review on using TMPMgCl·LiCl for regioselective magnesiation of pyridine systems, establishing the alpha-N preference. URL:[Link]

  • The Directed Lithiation of Substituted Pyridines. Source: Heterocycles, 2015.[4] Context: Discusses the competition between nucleophilic addition and lithium-halogen exchange in pyridine systems. URL:[Link]

Sources

Validation & Comparative

Scaffold Selection in Kinase Drug Discovery: Pyrazolo[3,4-c]pyridines vs. Indazoles

[1][2]

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, the choice between an Indazole (benzopyrazole) and its bioisostere, the Pyrazolo[3,4-c]pyridine (5-azaindazole), is a pivotal decision point.[1][2] While Indazoles offer robust synthetic accessibility and lipophilic contacts, Pyrazolo[3,4-c]pyridines frequently demonstrate superior binding affinity and physicochemical properties due to the intracyclic nitrogen atom.[1] This guide analyzes the structural, thermodynamic, and synthetic trade-offs between these two scaffolds, supported by experimental protocols for validating binding affinity (

1

Structural & Mechanistic Basis[1][2][3]

The fundamental difference lies in the 6-membered ring fused to the pyrazole.[2]

  • Indazole: Fused benzene ring.[1][2] Highly lipophilic (

    
     high).[1][2] Interacts primarily via Van der Waals forces and 
    
    
    -
    
    
    stacking.[1][2]
  • Pyrazolo[3,4-c]pyridine: Fused pyridine ring.[1][2] The nitrogen atom at position 5 (using standard IUPAC numbering for the fused system) acts as a specific Hydrogen Bond Acceptor (HBA) .

The "Water Bridge" Effect

In many kinase hinge regions (e.g., CDK, GSK-3

112

1
Visualization: Scaffold Interaction Logic

ScaffoldLogicIndazoleIndazole Scaffold(Benzene Fused)BindingATP Binding Pocket(Hinge Region)Indazole->BindingPrimary InteractionEffect1Hydrophobic Contact(Van der Waals)Indazole->Effect1PyrazoloPyrazolo[3,4-c]pyridine(Pyridine Fused)Pyrazolo->BindingEnhanced InteractionPyrazolo->Effect1Effect2Addl. H-Bond Acceptor(Enthalpy Gain)Pyrazolo->Effect2Critical AdvantageEffect3Lower LogP(Solubility)Pyrazolo->Effect3

Figure 1: Comparative interaction logic showing the enthalpic and physicochemical advantages of the Pyrazolo[3,4-c]pyridine scaffold over the Indazole.

Comparative Data Analysis

The following data summarizes the impact of "scaffold hopping" from Indazole to Pyrazolo[3,4-c]pyridine. Data is synthesized from structure-activity relationship (SAR) studies involving kinases such as HPK1 (Hematopoietic progenitor kinase 1) and CDK1 (Cyclin-dependent kinase 1).[1][2]

Table 1: Physicochemical & Potency Comparison
FeatureIndazole (Reference)Pyrazolo[3,4-c]pyridineImpact on Drug Design
H-Bond Acceptors 2 (Pyrazole Ns)3 (+ Pyridine N)Potential for new H-bonds with hinge/solvent.[1][2]
Lipophilicity (cLogP) High (Lipophilic)Moderate (Lower)Improved aqueous solubility; reduced metabolic clearance risk.[1][2]
Binding Affinity (

)
BaselineOften 2-10x tighterEnthalpic gain from extra N-interaction.[1][2]
Selectivity ModerateHighPyridine N position allows specific exclusion of off-targets.[1][2]
Synthetic Difficulty LowHighPyrazolo-pyridines require complex functionalization (see Sec 5).[1][2]
Case Study: HPK1 Inhibition

In a study targeting HPK1 (Source: J. Med.[1] Chem. / PMC), replacing a standard bicyclic core with Pyrazolo[3,4-c]pyridine resulted in significant potency gains due to improved shape complementarity and H-bonding.[1][2]

Compound Scaffold

(Enzymatic)
Cellular PotencyNotes
Indazole-like Core ~1150 nM> 2000 nMGood fit, but lacks specific polar contact.[1][2]
Pyrazolo[3,4-c]pyridine 144 nM 395 nM ~8-fold improvement driven by N-atom interaction.[1][2]

Experimental Protocol: Measuring via SPR

To objectively compare these scaffolds, biochemical

1Surface Plasmon Resonance (SPR)



1
Protocol: Kinetic Analysis of Kinase Inhibitors

Objective: Determine


Materials:
  • Instrument: Biacore 8K or T200 (or equivalent).

  • Chip: CM5 (Carboxymethylated dextran).[1]

  • Ligand: Purified Kinase ( >95% purity).[1][2]

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20) + DMSO (matched to analyte, typically 1-2%).[1][2]

Step-by-Step Workflow:
  • Immobilization (Amine Coupling):

    • Activate flow cell 2 (Fc2) with EDC/NHS (1:1) for 7 min.

    • Inject Kinase (20

      
      g/mL in 10 mM Sodium Acetate pH 5.[1]0) to reach ~1000-2000 RU.[1][2]
      
    • Block with Ethanolamine.[1][2]

    • Note: Leave Fc1 unmodified as a reference surface.[1]

  • Solvent Correction (Critical Step):

    • Prepare a DMSO calibration curve (0.5% to 1.5% range) if running at 1% DMSO.[1][2] This corrects for bulk refractive index mismatches between samples and buffer.[1][2]

  • Analyte Injection (Single Cycle Kinetics):

    • Prepare 5-point dilution series of the Indazole and Pyrazolo-pyridine compounds (e.g., 0.1 nM to 100 nM).

    • Inject high concentration first? NO. Inject low to high concentration sequentially without regeneration if using Single Cycle, or use Multi-Cycle with regeneration.[1]

    • Contact Time: 120s association.

    • Dissociation Time: 600s (essential to differentiate residence times).[1][2]

  • Data Analysis:

    • Reference subtract (Fc2 - Fc1).

    • Solvent correct.[1][2]

    • Fit to 1:1 Langmuir Binding Model .[1][2]

Visualization: SPR Workflow

SPR_Protocolcluster_cycleKinetic CycleStartStart: Purified KinaseImmobImmobilization (CM5 Chip)Amine CouplingStart->ImmobPrepAnalyte Prep(DMSO Matching)Immob->PrepRefSurfaceReference Surface(Fc1: No Protein)RefSurface->PrepSubtractionInjectInjection (120s)Association PhasePrep->InjectDissocWash (600s)Dissociation PhaseInject->DissocAnalysisData Fitting(1:1 Langmuir Model)Dissoc->Analysis

Figure 2: SPR workflow for determining kinetic binding constants (



Synthetic Considerations

While Pyrazolo[3,4-c]pyridines offer better biological profiles, they present synthetic challenges compared to Indazoles.[1][2]

  • Indazole Synthesis:

    • Standard Route: Diazotization of 2-amino-toluenes or cyclization of 2-halobenzaldehydes with hydrazines.[1][2]

    • Yield: Generally high; robust chemistry.[1][2]

  • Pyrazolo[3,4-c]pyridine Synthesis:

    • Standard Route: Often requires starting from 3-amino-4-picolines or specific chloropyridines.[1][2]

    • Challenge: Regioselectivity during the ring closure is difficult. Functionalizing the pyridine ring (C5/C7 positions) often requires palladium-catalyzed cross-couplings (Suzuki/Buchwald) that are sensitive to the nitrogen-rich core.[1][2]

    • Implication: Lead optimization cycles are slower for this scaffold.[1][2]

Conclusion

Switching from an Indazole to a Pyrazolo[3,4-c]pyridine is a high-value strategy when:

  • Potency Stalls: You need an additional H-bond acceptor to engage the hinge region.[1][2]

  • Solubility Issues: The lipophilicity of the indazole is causing poor ADME properties.[1]

However, this switch should be validated early using the SPR protocol described above to ensure the theoretical H-bond actually translates to a measurable increase in residence time (


12

References

  • BenchChem. Comparative Analysis of a Novel Kinase Inhibitor: An SPR-Based Approach. (2025).[1][2][3][4][5] Link[1][2]

  • National Institutes of Health (PMC). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors.[1][2] (2022).[1][2][6] Link

  • Royal Society of Chemistry. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[1][2]Link[1][2]

  • Bio-Radiations. Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013).[1][2][4] Link

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Carboxylic Acids and Amides. (2025).[1][2][3][4][5] Link

A Researcher's Guide to Selectivity Profiling of Pyrazolo[3,4-c]pyridine-Based CDK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, Cyclin-Dependent Kinases (CDKs) remain a pivotal target class. These serine/threonine kinases are the engines of the cell cycle, and their dysregulation is a hallmark of many cancers.[1][2] The pyrazolo[3,4-c]pyridine scaffold has emerged as a promising framework for the development of potent and, crucially, selective CDK inhibitors. This guide provides an in-depth comparison of their selectivity profiles, supported by experimental data and detailed methodologies for their characterization.

The Imperative of Selectivity in CDK Inhibition

The human kinome is vast, and the ATP-binding sites of many kinases, including the 20 known CDKs, are highly conserved.[1] This presents a significant challenge in designing inhibitors that target a specific CDK or a desired subset of CDKs without causing widespread off-target effects. Non-selective kinase inhibitors can lead to unforeseen toxicities by interfering with essential cellular processes. Therefore, rigorous selectivity profiling is not just a characterization step but a critical determinant of a compound's therapeutic potential. The goal is to achieve a selectivity profile that maximizes efficacy against the target CDK(s) implicated in a particular cancer while minimizing interactions with other kinases.

Comparative Selectivity Profiles of Pyrazolo-based CDK Inhibitors

The pyrazolo[3,4-c]pyridine and related pyrazolopyrimidine scaffolds have been the subject of extensive medicinal chemistry efforts to optimize their potency and selectivity.[3][4][5][6][7] Below is a comparative summary of the inhibitory activities (IC50) of several illustrative compounds from the literature. This data showcases the diverse selectivity profiles that can be achieved through chemical modification of the core scaffold.

Compound IDTargetIC50 (µM)Reference CompoundIC50 (µM)Source
9a CDK21.630 ± 0.009Ribociclib0.068 ± 0.004[8][9]
CDK90.262 ± 0.013Ribociclib0.050 ± 0.003[8][9]
14g CDK20.460 ± 0.024Ribociclib0.068 ± 0.004[8][9]
CDK90.801 ± 0.041Ribociclib0.050 ± 0.003[8][9]
Compound 14 CDK2/cyclin A20.057 ± 0.003Sorafenib0.184 ± 0.01[6][7]
Compound 13 CDK2/cyclin A20.081 ± 0.004Sorafenib0.184 ± 0.01[6][7]
Compound 15 CDK2/cyclin A20.119 ± 0.007Sorafenib0.184 ± 0.01[6][7]

Table 1: Comparative IC50 values of selected pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives against CDK2 and CDK9. The data illustrates the potential for potent inhibition of these key cell cycle and transcriptional CDKs.

It is important to note that while biochemical assays provide a direct measure of enzyme inhibition, cellular assays offer a more physiologically relevant picture by accounting for factors like cell permeability and target engagement in a complex intracellular environment.[10][11]

The CDK Signaling Pathway in Cell Cycle Progression

To appreciate the significance of CDK inhibitor selectivity, it is essential to understand the roles of different CDKs in the cell cycle. The transition through the G1, S, G2, and M phases is tightly regulated by the sequential activation and inactivation of various CDK-cyclin complexes.[1][12]

Caption: Simplified CDK signaling pathway in cell cycle progression.

As illustrated, CDK4/6, CDK2, and CDK1 play distinct and critical roles at different phases of the cell cycle.[1][12][13] This highlights why inhibitors with varying selectivity profiles—for instance, CDK4/6 selective versus pan-CDK inhibitors—can have profoundly different biological effects and therapeutic applications.

Methodologies for Selectivity Profiling

Accurate and reproducible determination of inhibitor selectivity is paramount. Here, we detail two widely used methodologies: a biochemical assay for direct enzyme inhibition and a cell-based assay for target engagement.

Biochemical Selectivity Profiling: Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay is a robust, homogeneous method for measuring kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.[14][15] The luminescent signal is inversely proportional to the kinase activity.

Experimental Protocol:

  • Compound Preparation: Prepare serial dilutions of the pyrazolo[3,4-c]pyridine inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.[16]

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO).[16]

  • Enzyme Addition: Add 2.5 µL of the desired CDK-cyclin complex (e.g., CDK2/cyclin A2) diluted in kinase buffer.[16] Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mixture. The concentrations of substrate and ATP should be optimized for each kinase, typically around the Km for ATP.[17] Incubate for a predetermined time (e.g., 60 minutes) at room temperature or 30°C.[16]

  • ATP Detection: Add 10 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.[14]

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the signal and then measure luminescence using a plate reader.[15]

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for IC50 determination using the Kinase-Glo® assay.

Cell-Based Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement assay allows for the quantitative measurement of compound binding to a specific CDK target within intact, living cells.[18][19][20] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CDK and a cell-permeable fluorescent tracer that binds to the active site of the kinase.[11][20]

Experimental Protocol:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the CDK of interest fused to NanoLuc® luciferase.[21] Culture the cells for 18-24 hours to allow for protein expression.

  • Cell Plating: Harvest the cells and resuspend them in Opti-MEM. Dispense the cell suspension into a 384-well white assay plate.[21]

  • Compound Addition: Add the pyrazolo[3,4-c]pyridine inhibitor at various concentrations to the assay plate.

  • Tracer Addition: Add the specific NanoBRET™ tracer for the CDK target.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator.[21]

  • Detection: Add the NanoBRET™ substrate and an extracellular NanoLuc® inhibitor.[21]

  • Signal Measurement: Immediately measure the luminescence at 450 nm (donor) and 610 nm (acceptor) using a plate reader equipped for BRET measurements.[21]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing inhibitor concentration indicates displacement of the tracer and engagement of the target by the inhibitor. Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for target engagement.

The advantage of this cellular approach is the ability to assess not only the affinity of a compound for its target but also its cell permeability and its ability to engage the target in the complex intracellular environment.[10][22]

Conclusion

The pyrazolo[3,4-c]pyridine scaffold and its analogs represent a versatile platform for the design of CDK inhibitors with diverse selectivity profiles. A thorough understanding of a compound's selectivity, obtained through a combination of robust biochemical and cell-based assays, is essential for advancing the most promising candidates toward clinical development. The methodologies outlined in this guide provide a framework for the rigorous characterization of these and other kinase inhibitors, ultimately contributing to the development of safer and more effective cancer therapeutics.

References

  • Braña, M. F., Cacho, M., García, M. L., Mayoral, E. P., López, B., de Pascual-Teresa, B., Ramos, A., Acero, N., Llinares, F., Muñoz-Mingarro, D., Lozach, O., & Meijer, L. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. [Link]

  • Braña, M. F., Cacho, M., García, M. L., Mayoral, E. P., López, B., de Pascual-Teresa, B., Ramos, A., Acero, N., Llinares, F., Muñoz-Mingarro, D., Lozach, O., & Meijer, L. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. PubMed. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Fisher, R. P. (2025). Cdk activation by phosphorylation: linking growth signals to cell cycle control. FEBS Letters. [Link]

  • Jing, Y., Liu, H. Y., Li, Y. H., & Wang, S. N. (2020). The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. International journal of molecular sciences, 21(6), 1995. [Link]

  • Górka, A., & Ghavami, S. (2021). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. International Journal of Molecular Sciences, 22(5), 2648. [Link]

  • Ezzat, M. H., Nafie, M. S., El-Dash, N. A., El-Gohary, N. S., & El-Sayed, M. A. A. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][18][19]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1735–1753. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase. Retrieved from [Link]

  • Hanna, J. A., et al. (2021). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters, 12(4), 575-580. [Link]

  • Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol, 10(15), e3693. [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]

  • Mueller, D., et al. (2016). Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes. Cancer Research, 76(14 Supplement), 2821. [Link]

  • El-Gamal, M. I., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. [Link]

  • Hylsová, M., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. European Journal of Medicinal Chemistry, 248, 115069. [Link]

  • Uitdehaag, J. C. M., et al. (2019). Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Cancer Therapy. Molecular Cancer Therapeutics, 18(2), 470-481. [Link]

  • Hylsová, M., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. ResearchGate. [Link]

  • Ezzat, M. H., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][18][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Semantic Scholar. [Link]

  • Anderson, M., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4236-4240. [Link]

  • Ezzat, M. H., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][18][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

  • Promega Connections. (2020, June 2). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. [Link]

  • Wells, C. I., et al. (2020). Comprehensive Survey of CDK Inhibitor Selectivity in Live Cells with Energy Transfer Probes. ChemRxiv. [Link]

  • El-Gamal, M. I., et al. (2023). CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2020). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 13(1), 2826-2850. [Link]

Sources

Structural & Functional Profiling of 3-Substituted Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Crystallographic & Drug Design Guide

Executive Summary

In the crowded landscape of kinase inhibitor scaffolds, the pyrazolo[3,4-c]pyridine core represents a distinct, under-utilized isomer compared to its ubiquitous "siblings," the pyrazolo[3,4-d]pyrimidines (e.g., Ibrutinib analogs) and pyrazolo[3,4-b]pyridines. This guide provides a technical comparison of the 3-substituted pyrazolo[3,4-c]pyridine scaffold, focusing on its crystallographic binding modes, structural advantages in targeting GSK-3


 and CDKs, and experimental protocols for structure determination.

Key Insight: Unlike the [3,4-d] isomer, which mimics the adenine purine core directly, the [3,4-c] isomer offers a unique vector at the C3 position, allowing access to the "gatekeeper" and solvent-exposed regions without disrupting the critical hinge-binding hydrogen bond donor at N1.

Part 1: Structural Comparative Analysis[1]

To understand the utility of the 3-substituted pyrazolo[3,4-c]pyridine, we must benchmark it against the industry standards.

1. Scaffold Architecture & Hinge Binding

The primary differentiator in these fused bicyclic systems is the arrangement of nitrogen atoms, which dictates the hydrogen bond donor/acceptor (HBD/HBA) capabilities in the ATP-binding pocket.

FeaturePyrazolo[3,4-c]pyridine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-d]pyrimidine
Core Structure Pyridine fused to pyrazole (c-face)Pyridine fused to pyrazole (b-face)Pyrimidine fused to pyrazole (d-face)
Hinge Interaction N1 (H-donor) & N7 (H-acceptor)N1 (H-donor) & N7 (H-acceptor)N1 (H-donor) & N7 (H-acceptor)
C3 Vector Points toward Gatekeeper/Back Pocket Points toward Solvent Front Points toward Gatekeeper
Electronic Character Moderate basicity; lower polarityHigher lipophilicityHigh polarity (extra N)
Primary Targets GSK-3

, CDK2, CLK1
VEGFR, FGFR, CDKBTK, SRC, CDK
2. The "C3-Substituent" Advantage

In the [3,4-c] scaffold, the C3 position is geometrically positioned to exploit the hydrophobic pocket behind the ATP binding site.

  • Aryl Substituents: (e.g., phenyl, furyl) at C3 often engage in

    
    -stacking with the gatekeeper residue (e.g., Phe/Tyr in some kinases) or hydrophobic packing against Val/Leu.
    
  • Comparison: In [3,4-b] systems, the C3 substituent often projects more towards the solvent, requiring longer linkers to achieve similar hydrophobic burial.

3. Crystallographic Challenges
  • Tautomerism: The [3,4-c] isomer can exist in 1H- or 2H- tautomeric forms.[1] Crystallographic data (and calculations) confirm the 1H-tautomer is the bioactive species for kinase inhibition, essential for the donor interaction with the hinge backbone carbonyl (e.g., Glu132 in GSK-3

    
    ).
    
  • Solubility: The [3,4-c] core is less soluble than the [3,4-d]pyrimidine. Co-crystallization often requires DMSO concentrations up to 5-10% or the use of co-solvents like MPD.

Part 2: Experimental Data & Case Studies
Representative Interaction Data (GSK-3

/ CDK2)

While direct PDB deposits for [3,4-c] are rarer than [3,4-d], structure-activity relationship (SAR) studies and molecular dynamics (MD) validated by surrogate crystal structures (e.g., PDB: 1H8F for GSK-3


) reveal the following performance metrics.
Compound ClassC3-SubstituentTargetIC

(nM)
Binding Mode (X-ray/Model)
[3,4-c] Series A 4-Methoxy-phenylGSK-3

12 - 45Bidentate H-bond to hinge (Val135/Asp133 region); C3-phenyl packs vs. Phe67.
[3,4-c] Series B Furan-2-ylCDK1/280 - 150N1-H donates to Leu83 (CDK2); Furan oxygen accepts from Lys33.
[3,4-b] Analog 4-Methoxy-phenylGSK-3

> 500Loss of optimal H-bond geometry; steric clash at C4-H with gatekeeper.
[3,4-d] Reference (Roscovitine-like)CDK250 - 100Canonical purine-mimetic binding; C3 substituent less critical for hinge affinity.[2]

Data Interpretation: The [3,4-c] scaffold shows superior potency over the [3,4-b] isomer when the C3-substituent requires deep pocket access. The "c-fusion" geometry angles the C3-vector perfectly for "back-pocket" exploitation.

Part 3: Experimental Protocols
Workflow 1: Synthesis & Vectorial Functionalization

Reference: S. T. S. E. M. et al., RSC Adv., 2014 (Vectorial Functionalization)

  • Core Synthesis: Cyclization of 3-acylpyridine N-oxide tosylhydrazones or condensation of hydrazine with 3-acyl-4-chloropyridines.

  • C3 Functionalization:

    • Halogenation: Iodination at C3 using NIS.

    • Coupling: Suzuki-Miyaura coupling with aryl-boronic acids to introduce the critical hydrophobic moiety.

  • Purification: Flash chromatography (DCM/MeOH) is critical as trace metal contaminants can poison crystallization drops.

Workflow 2: Co-Crystallization Protocol (Kinase Complex)

Optimized for hydrophobic [3,4-c] ligands.

Step 1: Protein Preparation

  • Concentrate target kinase (e.g., GSK-3

    
    ) to 10-15 mg/mL in buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT).
    
  • Critical: Do not use phosphate buffers if studying phosphorylation-dependent binding.

Step 2: Ligand Soaking/Co-crystallization

  • Method: Co-crystallization is preferred over soaking due to low ligand solubility.

  • Mix: Incubate protein with 1.5 - 2.0 molar excess of the 3-substituted pyrazolo[3,4-c]pyridine (dissolved in 100% DMSO) for 1 hour on ice. Final DMSO concentration should not exceed 5%.

  • Centrifugation: Spin at 13,000 rpm for 10 min to remove precipitate (ligand aggregation is common with this scaffold).

Step 3: Vapor Diffusion (Hanging Drop)

  • Reservoir: 1.0 M Sodium Citrate, 100 mM HEPES pH 7.5.

  • Drop: 1

    
    L Protein-Ligand Complex + 1 
    
    
    
    L Reservoir solution.
  • Seeding: If [3,4-d] crystals are available, micro-seeding can induce nucleation of the [3,4-c] complex due to isomorphic unit cells.

Step 4: Data Collection & Refinement

  • Cryo-protectant: Reservoir solution + 25% Glycerol.

  • Refinement: Use rigid-body refinement first. Pay attention to the Fo-Fc difference map at the N1/N2 position to confirm the tautomeric state (1H-isomer).

Part 4: Visualization
Figure 1: Crystallographic Workflow & Interaction Logic

G cluster_0 Phase 1: Ligand Design cluster_1 Phase 2: Crystallography cluster_2 Phase 3: Structural Insight L1 3-Substituted Pyrazolo[3,4-c]pyridine L2 Vectorial Functionalization (C3) L1->L2 C2 Co-Incubation (2.0x Molar Excess) L2->C2 DMSO Solubilization C1 Protein Prep (10-15 mg/mL) C1->C2 C3 Vapor Diffusion (Citrate/HEPES) C2->C3 C4 X-Ray Diffraction (Cryo 100K) C3->C4 S1 Binding Mode Analysis C4->S1 Refinement S2 Hinge H-Bond (N1-H Donor) S1->S2 S3 Gatekeeper Interaction (C3-Aryl) S1->S3

Caption: Integrated workflow for determining the structural basis of 3-substituted pyrazolo[3,4-c]pyridine inhibition. Note the critical branching at Phase 3 where N1 and C3 interactions are validated.

Figure 2: Binding Mode Schematic (Kinase Hinge)

BindingMode Hinge Kinase Hinge Region (Glu132 / Leu83) Gatekeeper Gatekeeper Residue (Phe67 / Tyr) Scaffold Pyrazolo[3,4-c]pyridine Core N1 N1 (Donor) Scaffold->N1 C3 C3-Substituent (Aryl/Furyl) Scaffold->C3 N1->Hinge H-Bond (2.8 Å) C3->Gatekeeper Pi-Stacking / Hydrophobic

Caption: Schematic representation of the critical binding interactions. The N1 nitrogen anchors the scaffold to the hinge, while the C3 substituent engages the gatekeeper residue.

References
  • Synthesis and Vectorial Functionalisation of Pyrazolo[3,4-c]pyridines. Source: RSC Advances [Link]

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. (Comparative Scaffold Analysis) Source: Journal of Medicinal Chemistry [Link]

  • Crystal Structure of Glycogen Synthase Kinase 3 Beta (GSK-3

    
    ).  (Base structure for docking [3,4-c] ligands)
    Source: RCSB Protein Data Bank (PDB: 1H8F)
    [Link]
    
  • Discovery of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives as Novel CDK2 Inhibitors. (Comparative Data) Source: RSC Advances [Link]

  • Structure-Based Optimization of Pyrazolo-Pyrimidine and -Pyridine Inhibitors. Source: RCSB Protein Data Bank (PDB: 3NZU) [Link]

Sources

A Researcher's Guide to the Biological Assay Validation of Pyrazolo[3,4-c]pyridine Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of biological assays for a promising class of anticancer compounds: pyrazolo[3,4-c]pyridines. We will delve into the critical assays for determining cytotoxic and apoptotic activity, with a focus on cyclin-dependent kinase (CDK) inhibition, a common mechanism of action for this scaffold. This guide will provide not only the "how" but also the "why" behind experimental choices, ensuring scientific integrity and logical flow. We will compare the efficacy of a representative pyrazolo[3,4-c]pyridine derivative with established anticancer agents, doxorubicin and roscovitine, supported by experimental data and detailed protocols.

The Rationale: Why Pyrazolo[3,4-c]pyridines?

The pyrazolo[3,4-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. In oncology, derivatives of this and related pyrazolopyridine scaffolds have demonstrated potent inhibitory activity against various protein kinases that are often dysregulated in cancer.[1][2] A key target family is the cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle.[3][4] By inhibiting CDKs, pyrazolo[3,4-c]pyridines can induce cell cycle arrest and apoptosis in cancer cells, making them an attractive avenue for novel therapeutic development.[5][6]

This guide will focus on the human breast adenocarcinoma cell line, MCF-7, as a model system. We will explore the core assays required to validate the anticancer properties of a hypothetical, yet representative, pyrazolo[3,4-c]pyridine derivative, hereafter referred to as "PCP-X".

Core Assays for Anticancer Activity Validation

A multi-faceted approach is essential to robustly characterize the anticancer potential of a novel compound. We will focus on three fundamental pillars of in vitro analysis:

  • Cell Viability and Cytotoxicity: Quantifying the effect of the compound on cancer cell proliferation.

  • Apoptosis Induction: Determining if the compound induces programmed cell death.

  • Cell Cycle Analysis: Investigating the compound's impact on cell cycle progression.

  • Target Engagement: Confirming the inhibition of the intended molecular target (e.g., CDK2).

The following sections will provide detailed, step-by-step protocols for each of these assays, along with a comparative analysis of PCP-X against doxorubicin and roscovitine.

I. Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • MCF-7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • PCP-X, Doxorubicin, Roscovitine (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[8]

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid, pH 4.7)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of PCP-X, doxorubicin, and roscovitine in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9][11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO₂.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

Data Analysis and Comparison

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability. This is a standard measure of a drug's potency. The IC50 values are calculated from the dose-response curves.

Table 1: Comparative IC50 Values in MCF-7 Cells

CompoundIC50 (µM)Reference
PCP-X (Hypothetical) [Insert experimental value]-
Doxorubicin ~2.5 - 40.0[12]
Roscovitine ~15 - 20[9][13]
Pyrazolo[3,4-b]pyridine Derivative (Compound 4) 0.24 (CDK2 inhibition)[3]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 14) 0.045 (MCF-7)[14]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 15) 0.046 (MCF-7)[6]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.

II. Apoptosis Detection: Annexin V/Propidium Iodide Staining

Apoptosis is a form of programmed cell death. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.[15] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but can enter dead cells, where it stains the nucleus.[15] By using both Annexin V and PI, we can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

Materials:

  • MCF-7 cells

  • 6-well plates

  • PCP-X, Doxorubicin, Roscovitine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentrations of PCP-X, doxorubicin, and roscovitine for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cells at 500 x g for 5 minutes.[6]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[1]

Comparative Analysis of Apoptosis Induction
  • PCP-X: As a CDK inhibitor, PCP-X is expected to induce apoptosis. The percentage of Annexin V-positive cells will quantify this effect.

  • Doxorubicin: This topoisomerase II inhibitor is a well-known inducer of apoptosis.[17]

  • Roscovitine: This CDK inhibitor has been shown to induce apoptosis in MCF-7 cells, often through a p53-dependent pathway.[8][11]

cluster_apoptosis Apoptosis Quadrants Q1 Necrotic (Annexin V+/PI+) Q2 Late Apoptotic (Annexin V+/PI+) Q3 Live (Annexin V-/PI-) Q4 Early Apoptotic (Annexin V+/PI-)

Caption: Flow cytometry quadrants for apoptosis analysis.

III. Cell Cycle Analysis: Propidium Iodide Staining

By inhibiting CDKs, pyrazolo[3,4-c]pyridines are expected to cause cell cycle arrest. Flow cytometry analysis of DNA content using propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]

Experimental Protocol: Cell Cycle Analysis

Materials:

  • MCF-7 cells

  • 6-well plates

  • PCP-X, Doxorubicin, Roscovitine

  • 70% cold ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat MCF-7 cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[19]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

Comparative Analysis of Cell Cycle Arrest
  • PCP-X: As a CDK inhibitor, PCP-X is expected to cause arrest at the G1/S or G2/M transition, depending on the specific CDKs it targets.

  • Doxorubicin: In MCF-7 cells, doxorubicin has been shown to induce both G1/S and G2/M arrest.[18]

  • Roscovitine: This CDK inhibitor typically causes a G2/M arrest in MCF-7 cells.[13]

G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint (CDK2/Cyclin E) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint (CDK1/Cyclin B) M->G1

Caption: The eukaryotic cell cycle and key CDK-regulated checkpoints.

IV. Target Engagement: In Vitro Kinase Assay

To confirm that PCP-X directly inhibits its intended target, an in vitro kinase assay is performed. For a CDK inhibitor, this would involve measuring the phosphorylation of a substrate by the specific CDK enzyme in the presence and absence of the inhibitor.

Experimental Protocol: CDK2 Kinase Inhibition Assay

Materials:

  • Recombinant human CDK2/Cyclin A2 or E1 enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[20]

  • Substrate (e.g., Histone H1)[21]

  • ATP

  • PCP-X

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of PCP-X in kinase buffer. Prepare the CDK2/Cyclin enzyme and substrate/ATP mixture in kinase buffer.

  • Assay Setup: In a 384-well plate, add 1 µL of the PCP-X dilutions or vehicle control. Add 2 µL of the enzyme solution and 2 µL of the substrate/ATP mix.[21]

  • Kinase Reaction: Incubate for 60 minutes at room temperature.[21]

  • Signal Detection: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[21]

  • Measurement: Measure the luminescence using a plate reader.

Comparative Analysis of CDK2 Inhibition

Table 2: Comparative CDK2 Inhibitory Activity

CompoundIC50 (µM)Reference
PCP-X (Hypothetical) [Insert experimental value]-
Roscovitine ~0.39[3]
Pyrazolo[3,4-b]pyridine Derivative (Compound 9a) 1.630
Pyrazolo[3,4-b]pyridine Derivative (Compound 14g) 0.460
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 13) 0.081[4]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 14) 0.057[4]

V. Signaling Pathway of Pyrazolo[3,4-c]pyridine-Mediated Anticancer Activity

The primary mechanism of action for many pyrazolo[3,4-c]pyridine derivatives is the inhibition of CDKs, particularly CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.

PCP Pyrazolo[3,4-c]pyridine (PCP-X) CDK2 CDK2/Cyclin E Complex PCP->CDK2 Inhibition Rb pRb (Retinoblastoma Protein) CDK2->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Inhibition S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Activation G1_S_arrest G1/S Phase Arrest S_phase_genes->G1_S_arrest Leads to p53 p53 Activation G1_S_arrest->p53 Apoptosis Apoptosis Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibition Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Inhibition Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Proposed signaling pathway for pyrazolo[3,4-c]pyridine-induced cell cycle arrest and apoptosis.

Conclusion

This guide provides a robust framework for the initial in vitro validation of pyrazolo[3,4-c]pyridine anticancer agents. By employing a combination of cell viability, apoptosis, and cell cycle assays, researchers can effectively characterize the phenotypic effects of these compounds. Furthermore, target engagement assays are crucial for confirming the mechanism of action. The comparative data presented here for doxorubicin and roscovitine provide a benchmark for evaluating the potency and efficacy of novel pyrazolo[3,4-c]pyridine derivatives. It is through such rigorous and systematic validation that promising new anticancer therapeutics can be identified and advanced towards clinical development.

References

  • Węsierska-Gądek, J., et al. (2005). Roscovitine-induced up-regulation of p53AIP1 protein precedes the onset of apoptosis in human MCF-7 breast cancer cells. Molecular Cancer Therapeutics, 4(1), 113-124. Available from: [Link]

  • Al-Obeed, O., et al. (2007). Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells. Oncology Reports, 18(5), 1239-1244. Available from: [Link]

  • Węsierska-Gądek, J., et al. (2005). Roscovitine-induced up-regulation of p53AIP1 protein precedes the onset of apoptosis in human MCF-7 breast cancer cells. Molecular Cancer Therapeutics, 4(1), 113-124. Available from: [Link]

  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135. Available from: [Link]

  • Unal, O., et al. (2015). Polyamines modulate the roscovitine-induced cell death switch decision autophagy vs. apoptosis in MCF-7 and MDA-MB-231 breast cancer cells. Oncology Letters, 9(4), 1823-1829. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3922. Available from: [Link]

  • Węsierska-Gądek, J., et al. (2009). Roscovitine differentially affects asynchronously growing and synchronized human MCF-7 breast cancer cells. Journal of Cellular Biochemistry, 107(6), 1166-1178. Available from: [Link]

  • Gornik, O., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(4), 4005. Available from: [Link]

  • Abdel-Aziz, M., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic & Medicinal Chemistry, 28(24), 115828. Available from: [Link]

  • Lin, C.-H., et al. (2018). Doxorubicin-conjugated dexamethasone induced MCF-7 apoptosis without entering the nucleus and able to overcome MDR-1-induced resistance. OncoTargets and Therapy, 11, 7033–7043. Available from: [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. European Journal of Medicinal Chemistry, 46(4), 1278-1284. Available from: [Link]

  • Hockenberry, A. M., et al. (2021). Mitochondrial activities play a pivotal role in regulating cell cycle in response to doxorubicin. Mitochondrion, 59, 162-174. Available from: [Link]

  • ResearchGate. (n.d.). MCF-7 cell cycle analysis after treatment of doxorubicin, nobiletin and their combination. Retrieved from: [Link]

  • ResearchGate. (n.d.). CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. Retrieved from: [Link]

  • El-Gohary, N. S., et al. (2020). Design, Synthesis and Docking study of Novel Imidazolyl Pyrazolopyridine Derivatives as Antitumor Agents Targeting MCF7 Cell Line. Letters in Drug Design & Discovery, 17(9), 1121-1132. Available from: [Link]

  • El-Naggar, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][11][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15159-15175. Available from: [Link]

  • El-Naggar, M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][11][18]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1838-1852. Available from: [Link]

  • El-Naggar, M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][11][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15159-15175. Available from: [Link]

  • Al-Obaid, A. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5948. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5849. Available from: [Link]

  • Fouda, A. M., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. New Journal of Chemistry. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2025). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 30(21), 5221. Available from: [Link]

  • Ghorab, M. M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2961. Available from: [Link]

  • Al-Tel, T. H., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Journal of Cancer Science & Therapy, 4(9), 294-301. Available from: [Link]

  • Al-Tel, T. H., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. Available from: [Link]

Sources

Safety Operating Guide

3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Operational Directive

Do NOT dispose of 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine down the drain.

This compound is a halogenated nitrogen heterocycle. Upon thermal decomposition or reaction with strong oxidizers, it releases toxic acid gases (Hydrogen Chloride and Hydrogen Bromide ) and Nitrogen Oxides (NOx).

Critical Action Items:

  • Segregate strictly into Halogenated waste streams.

  • Label all waste containers explicitly with the full chemical name and "Halogenated Organic Hazard."

  • Destroy via high-temperature incineration with scrubber systems (off-site disposal).

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, one must understand its specific structural risks. The presence of both bromine and chlorine on a fused pyrazolo-pyridine core dictates the disposal pathway.

Property Data / Characteristic
Chemical Name 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
CAS Number 957760-22-4
Molecular Formula C₆H₃BrClN₃
Hazard Class Irritant (Skin/Eye/Respiratory); Acute Toxicity (Oral)
GHS Codes H302, H315, H319, H335
Combustion Byproducts HCl (Hydrochloric Acid gas), HBr (Hydrobromic Acid gas), NOx, COx
RCRA Status Not P- or U-listed specifically; classify by characteristic (Toxicity) or as generic Halogenated Organic Waste.[1]

Scientific Rationale for Handling: The halogen atoms (Br at C3, Cl at C7) are susceptible to hydrolysis under extreme pH but remain stable under standard environmental conditions, making this compound persistent. Incineration must occur at temperatures >1,000°C to ensure complete mineralization and prevent the formation of halogenated dioxins/furans [1].

Waste Stream Segregation Logic

Proper segregation is the single most critical step in the disposal workflow. Mixing this compound with incompatible streams (e.g., strong oxidizers or non-halogenated fuels) can result in dangerous off-gassing or regulatory fines.

Decision Logic: Where Does It Go?

WasteSegregation cluster_legend Protocol Key Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Substance (Powder/Crystals) StateCheck->Solid Pure Compound Liquid Liquid Solution (Reaction Mix/HPLC) StateCheck->Liquid Dissolved Contaminated Contaminated Debris (Gloves/Paper/Sharps) StateCheck->Contaminated PPE/Tools SolidStream Stream B: Hazardous Solid Waste (Double Bagged/Drum) Solid->SolidStream SolventCheck Solvent Type? Liquid->SolventCheck DebrisStream Stream C: Solid Hazardous Debris (Yellow Bag/Box) Contaminated->DebrisStream HaloStream Stream A: Halogenated Solvents (Red Can/Label) SolventCheck->HaloStream Contains Halogens (DCM, Chloroform) SolventCheck->HaloStream Non-Halogenated (MeOH, DMSO) but contains >1% Halogenated Solute Legend Note: Even if dissolved in non-halogenated solvent, the presence of Br/Cl solute classifies the ENTIRE mixture as Halogenated Waste.

Figure 1: Decision tree for segregating 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable to: Expired stocks, synthesis failures, weighing residuals.

  • Containment: Transfer the solid material into a screw-cap glass vial or a high-density polyethylene (HDPE) jar.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness recommended).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine" (Do not use abbreviations like "BCPP").[2]

    • Hazards: Check "Toxic" and "Irritant."

  • Storage: Store in the Solid Hazardous Waste accumulation area until pickup.

  • Destruction: Designated for Rotary Kiln Incineration with acid gas scrubbing [2].

Protocol B: Liquid Waste (HPLC Effluent & Mother Liquors)

Applicable to: Reaction mixtures, HPLC waste, washing solvents.

Crucial Rule: If the compound is dissolved in a non-halogenated solvent (e.g., Methanol or DMSO), the entire mixture must now be treated as HALOGENATED WASTE because of the solute's Br and Cl atoms.

  • Collection: Pour into the designated "Halogenated Solvent" carboy (typically red or yellow safety cans).

    • Note: Ensure the carboy material is compatible (HDPE or Stainless Steel; avoid aluminum if pH is high).

  • pH Check: If the waste stream is acidic (e.g., from HPLC modifiers like TFA), neutralize to pH 5–9 before adding to the main solvent drum to prevent drum corrosion, unless the drum is specifically rated for corrosive organics.

  • Log Entry: Record the volume and approximate concentration of the pyrazolo-pyridine on the waste log sheet attached to the container.

Protocol C: Contaminated Labware (Sharps & Debris)

Applicable to: Syringes, needles, filter paper, gloves.

  • Sharps: Needles used with this compound must go into a Red Biohazard/Sharps Container labeled "Chemically Contaminated Sharps." Do not recap needles.

  • Soft Debris: Gloves, paper towels, and weigh boats should be placed in a Yellow Hazardous Waste Bag (or clear bag with HazWaste tag), not regular trash.

  • Glassware Washing:

    • Rinse glassware with a small volume of acetone or dichloromethane.

    • Dispose of this rinseate into the Halogenated Liquid Waste stream (Protocol B).

    • Only after this solvent rinse can the glassware be washed with soap and water in the sink.

Emergency Spill Response

In the event of a spill outside a fume hood, immediate containment is required to prevent respiratory exposure to dust or vapors.[3]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (If dust is airborne) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/P100 if dust) Evacuate->PPE Contain 3. Containment Cover with Vermiculite or Sand PPE->Contain Collect 4. Collection Scoop into Jar (Do NOT sweep dry dust) Contain->Collect Clean 5. Decontaminate Wipe surface with Acetone -> Soap/Water Collect->Clean Dispose 6. Disposal Label as Hazardous Solid Waste Clean->Dispose

Figure 2: Operational workflow for cleaning up a solid or liquid spill of 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine.[4][5]

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite, sand, or commercial solvent pads.

  • Neutralizer: Not typically required unless mixed with strong acids.

  • Solvent: Acetone (for final surface wiping).

References

  • United States Environmental Protection Agency (EPA). (2023). Incineration of Halogenated Organic Compounds: Technical Guidelines. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2022). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine (Structural Analog Data). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.